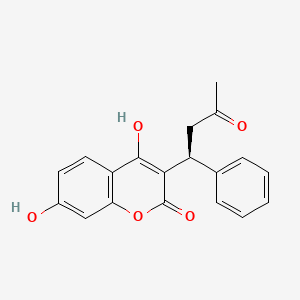

(S)-7-Hydroxywarfarin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

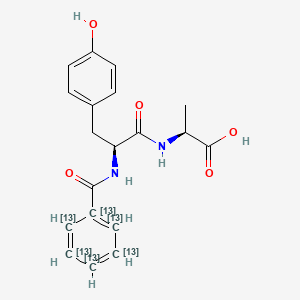

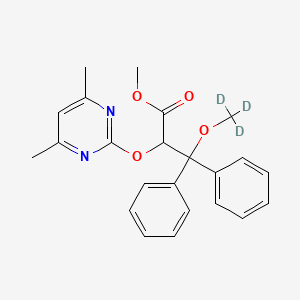

(S)-7-Hydroxywarfarin (also known as 7-OH-Warfarin or 7-OH-WF) is a naturally occurring metabolite of the anticoagulant drug warfarin. Warfarin is one of the most widely prescribed drugs in the world, used to prevent and treat thromboembolic disorders such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation. Despite its effectiveness, warfarin has a narrow therapeutic window and carries a risk of serious adverse events due to its narrow therapeutic window. 7-OH-WF is a metabolite of warfarin that has been studied for its potential to reduce the risk of serious adverse events associated with warfarin.

Applications De Recherche Scientifique

Warfarin Metabolites in Cardiac Valve Implantation Patients : A study by Bryk et al. (2015) investigated the impact of clinical and genetic factors on circulating warfarin metabolites following cardiac valve implantation. They found that S-7-hydroxywarfarin levels were influenced by genetic factors such as VKORC1 and CYP2C9 alleles (Bryk et al., 2015).

Measurement Method for Warfarin Metabolites : Zuo et al. (2010) developed a method for detecting warfarin enantiomers and their 7-hydroxywarfarin metabolites in human plasma, highlighting the importance of these measurements in assessing warfarin's effects (Zuo et al., 2010).

Glucuronidation of Hydroxywarfarin Metabolites : Research by Bratton et al. (2012) demonstrated that R- and S-7-hydroxywarfarin undergo glucuronidation by various UDP-glucuronosyltransferases (UGTs), which is essential for warfarin's metabolism and elimination (Bratton et al., 2012).

Warfarin Metabolism and Cytochrome P450 : A study by Kim et al. (2013) explored how CYP2C19 metabolizes R- and S-warfarin to 7-hydroxywarfarin, revealing the enzyme's efficiency and potential contribution to warfarin metabolism (Kim et al., 2013).

Warfarin and 7-Hydroxywarfarin in Rat Plasma : Zayed et al. (2020) used HPLC-FLD to determine warfarin and 7-hydroxywarfarin in rat plasma, aiding the study of warfarin pharmacokinetics (Zayed et al., 2020).

Propriétés

IUPAC Name |

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYEJMLNMTTJA-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63740-81-8 |

Source

|

| Record name | 7-Hydroxywarfarin, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063740818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-HYDROXYWARFARIN, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/790295572A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.